REACTION_CXSMILES
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C([C:3]([C:11](=[O:17])[CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])([CH2:7][C:8]([O-:10])=[O:9])C([O-])=O)C.[OH-].[Na+].CCOCC>O>[O:17]=[C:11]([CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])[CH2:3][CH2:7][C:8]([OH:10])=[O:9] |f:1.2|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The heterogeneous mixture was heated
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Type
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TEMPERATURE
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Details
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under gentle reflux for 9 hours
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Duration
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9 h
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Type
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TEMPERATURE
|
Details
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After cooling
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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WASH
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Details
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The aqueous layer was washed with ether (10 ml)
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Type
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EXTRACTION
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Details
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The product was extracted into ether (3×20 ml)
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Type
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WASH
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Details
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The ether extracts were washed with saturated NaCl solution
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Type
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DRY_WITH_MATERIAL
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Details
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dried (MgSO4)
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Type
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CUSTOM
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Details
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leaving an oil which
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Type
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CUSTOM
|
Details
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This was crystallized from petroleum ether
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Type
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CUSTOM
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Details
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to give title acid (189.9 mg, 30%) as colorless needles, m.p. 64°-66° C.
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Name
|
|
Type
|
|
Smiles
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O=C(CCC(=O)O)CCCCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |